molecular formula C26H26ClN2NaO3S2 B12432529 MK-571-d6SodiumSalt

MK-571-d6SodiumSalt

Cat. No.: B12432529
M. Wt: 537.1 g/mol
InChI Key: XNAYQOBPAXEYLI-UHFFFAOYSA-M
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Description

MK-571-d6 Sodium Salt is a deuterated form of MK-571, a selective and competitive antagonist of leukotriene D4 (LTD4) and an inhibitor of multidrug resistance-associated protein 1 (MRP1). This compound is primarily used in scientific research to study its effects on various biological processes and its potential therapeutic applications .

Preparation Methods

The synthesis of MK-571-d6 Sodium Salt involves the incorporation of deuterium atoms into the molecular structure of MK-571. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

MK-571-d6 Sodium Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

MK-571-d6 Sodium Salt has a wide range of scientific research applications, including:

Mechanism of Action

MK-571-d6 Sodium Salt exerts its effects by selectively antagonizing leukotriene D4 (LTD4) receptors and inhibiting multidrug resistance-associated protein 1 (MRP1). The compound binds to these molecular targets, blocking their activity and preventing the downstream signaling pathways. This inhibition can lead to reduced inflammation and improved drug efficacy in resistant cells .

Comparison with Similar Compounds

MK-571-d6 Sodium Salt is unique due to its deuterated structure, which provides enhanced stability and distinct pharmacokinetic properties compared to its non-deuterated counterpart, MK-571. Similar compounds include:

Properties

IUPAC Name

sodium;3-[[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-[3-(dimethylamino)-3-oxopropyl]sulfanylmethyl]sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN2O3S2.Na/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22;/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNAYQOBPAXEYLI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN2NaO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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